1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea
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Description
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound with potential therapeutic applications in various fields of medicine. This compound is also known as HCMU and has been studied extensively for its biological and pharmacological properties.
Scientific Research Applications
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors A study by Vidaluc et al. (1995) highlights the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and test compounds with greater conformational flexibility. The findings indicate that these flexible spacers, when correctly substituted, are compatible with high inhibitory activities, suggesting potential applications in designing drugs targeting neurological disorders (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists Fotsch et al. (2001) described the optimization of a neuropeptide Y5 (NPY5) receptor antagonist, leading to the development of compounds with significant in vitro potency. This work demonstrates the utility of urea derivatives in creating highly potent compounds for targeting the NPY5 receptor, with implications for treating obesity and other metabolic disorders (Fotsch et al., 2001).
Fluorescent Probes for Metal Ion Detection Research by Wang et al. (2017) introduced a novel fluorescent sensor based on 1-((2-hydroxynaphthalen-1-yl)methylene)urea for the selective and sensitive detection of Al3+. This study underscores the role of urea derivatives in developing sensitive probes for metal ions, essential for environmental monitoring and biomedical diagnostics (Wang et al., 2017).
Epigenetic Biomarkers of Exposure A pilot study by Alegría-Torres et al. (2013) on Mexican brickmakers exposed to polycyclic aromatic hydrocarbons (PAHs) identified changes in specific and global DNA methylation. This research highlights the potential of using urea derivatives in environmental health studies to understand the epigenetic effects of chemical exposure (Alegría-Torres et al., 2013).
PI3 Kinase Inhibitor Metabolite Synthesis The study by Chen et al. (2010) on the stereoselective synthesis of an active metabolite of PKI-179, a potent PI3 kinase inhibitor, sheds light on the intricate processes involved in the metabolic pathways of therapeutics. It underscores the role of urea derivatives in the development and optimization of kinase inhibitors for cancer treatment (Chen et al., 2010).
properties
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-10(13-9-4-3-7-16-9)12-8-11(15)5-1-2-6-11/h3-4,7,15H,1-2,5-6,8H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPQECZJNWMLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea |
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